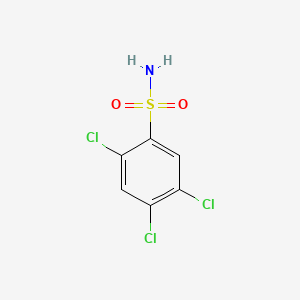

2,4,5-Trichlorobenzenesulfonamide

Übersicht

Beschreibung

2,4,5-Trichlorobenzenesulfonamide is a chemical compound that is part of a broader class of benzenesulfonamides, which have been extensively studied due to their potential applications in various fields, including medicine and materials science. The molecular structure and properties of such compounds are of particular interest because of their relevance to the design of new drugs and materials with specific functions .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of different functional groups with benzenesulfonamide or its halogenated variants. For instance, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives have been synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, benzenesulfonamide bearing 1,2,4-triazole scaffolds have been synthesized and investigated for their inhibitory activity against carbonic anhydrase isoforms . These methods highlight the versatility of benzenesulfonamides in chemical synthesis and their potential for creating compounds with targeted biological activities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the crystal structure of 2,4,6-triisopropylbenzenesulfonamide has been solved using X-ray powder diffraction data, revealing the presence of N-H.O hydrogen bonds that link the molecules into two-dimensional sheets . The molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride, a closely related compound, has been determined by X-ray diffraction methods, showing a planar substituted benzene ring and normal bond lengths and angles .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions, leading to the formation of different derivatives with potential pharmacological applications. The reactivity of these compounds is often explored to synthesize novel derivatives with improved biological activities. For instance, the synthesis of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides has been reported, with some compounds showing remarkable antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are influenced by their molecular structure. For example, the layered crystal structure and conformational properties of 2,2,2-trichloroethoxysulfonamide have been studied both experimentally and theoretically, providing insights into the stability of the molecule and its vibrational properties . These properties are essential for understanding the behavior of benzenesulfonamides in different environments and for their potential applications in drug design and other fields.

Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Remediation

2,4,5-Trichlorobenzenesulfonamide has been studied in relation to environmental degradation, particularly focusing on the adsorption and degradation of related compounds in the environment. For instance, Khan and Akhtar (2011) investigated the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid (a compound related to 2,4,5-Trichlorobenzenesulfonamide) on cation-exchangers in aqueous solutions, highlighting its effectiveness in the adsorption of this compound from solutions (Khan & Akhtar, 2011). Additionally, Pignatello (1992) explored the degradation of chlorophenoxy herbicides, including 2,4,5-trichlorophenoxyacetic acid, in acidic aerated solutions, demonstrating the potential for complete mineralization using certain chemical processes (Pignatello, 1992).

Biodegradation

Kellogg et al. (1981) described a technique for the enhanced biodegradation of synthetic herbicides like 2,4,5-trichlorophenoxyacetic acid. This method involved the development of bacterial strains capable of degrading these compounds by using them as their sole carbon source (Kellogg, Chatterjee, & Chakrabarty, 1981).

Molecular and Chemical Studies

Several studies have been conducted to understand the molecular structure and chemical reactions involving compounds similar to 2,4,5-Trichlorobenzenesulfonamide. For example, Rigotti et al. (1988) determined the molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride, which is chemically related to 2,4,5-Trichlorobenzenesulfonamide, using X-ray diffraction methods. This study provided insights into the bond lengths, angles, and intramolecular distances of these compounds (Rigotti et al., 1988).

Biological Evaluation and Potential Medical Applications

Research has also been conducted on derivatives of benzenesulfonamides, similar to 2,4,5-Trichlorobenzenesulfonamide, for potential medical applications. Lolak et al. (2019) synthesized and evaluated novel ureido benzenesulfonamides incorporating triazine moieties as potent inhibitors of human carbonic anhydrase, which is relevant in diseases like glaucoma and cancer (Lolak, Akocak, Bua, & Supuran, 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,4,5-trichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOBBMKHUZFSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361323 | |

| Record name | 2,4,5-trichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trichlorobenzenesulfonamide | |

CAS RN |

29092-27-1 | |

| Record name | 2,4,5-trichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

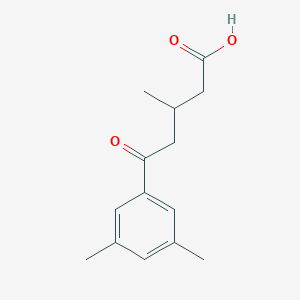

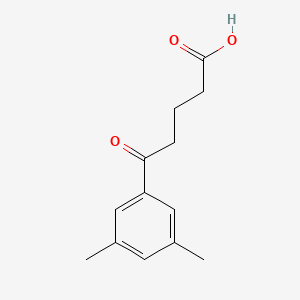

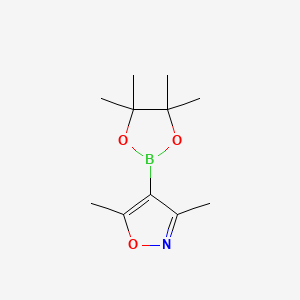

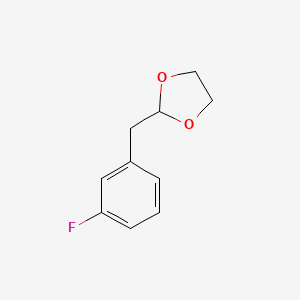

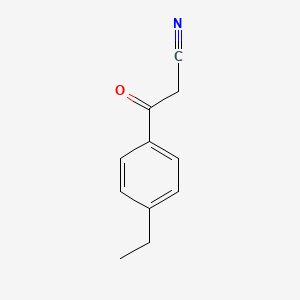

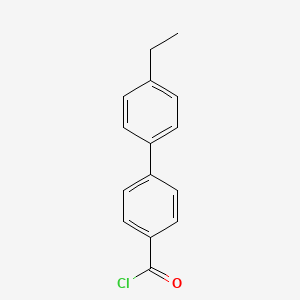

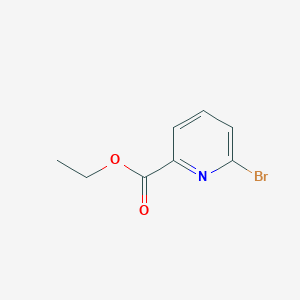

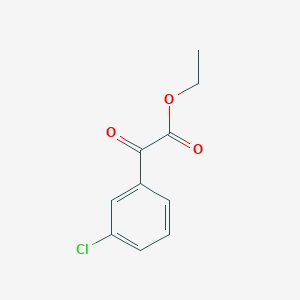

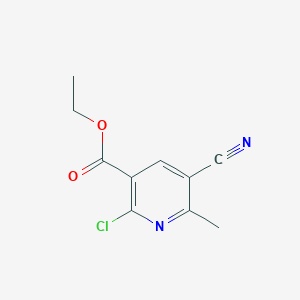

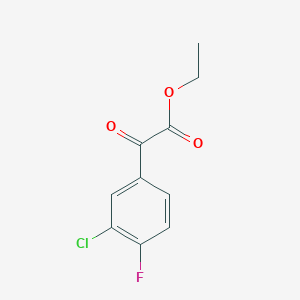

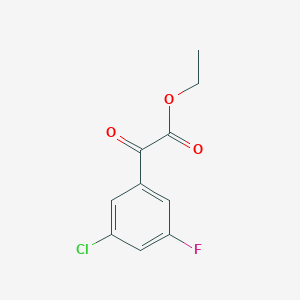

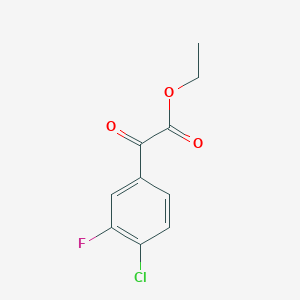

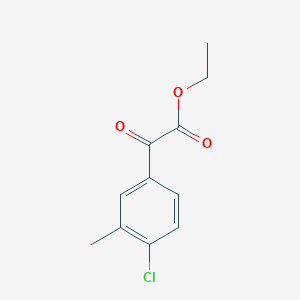

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.